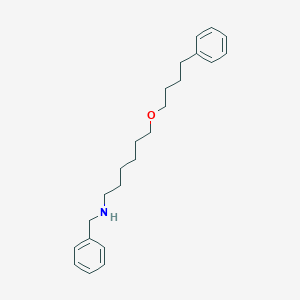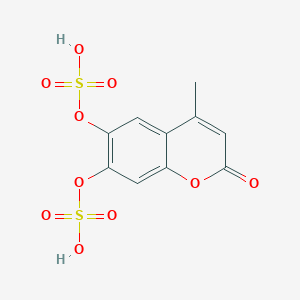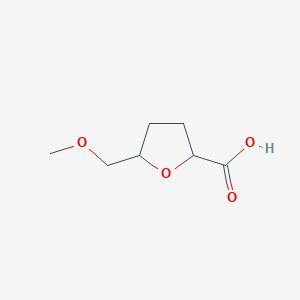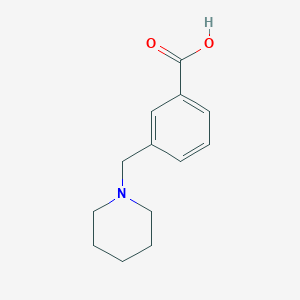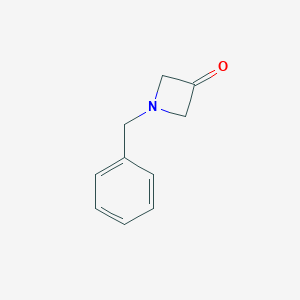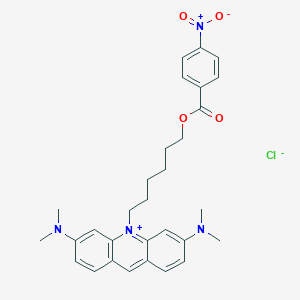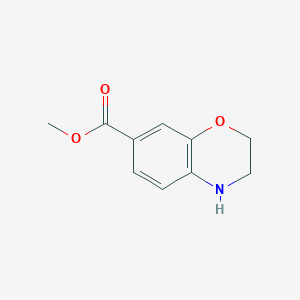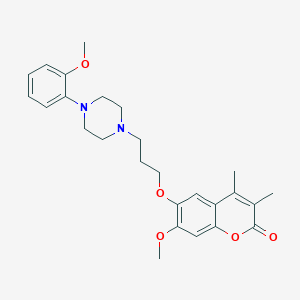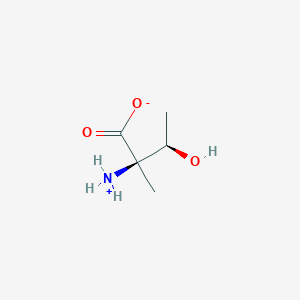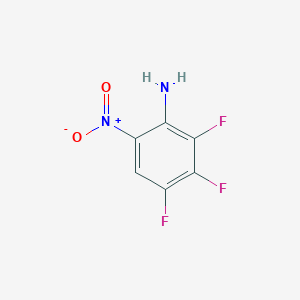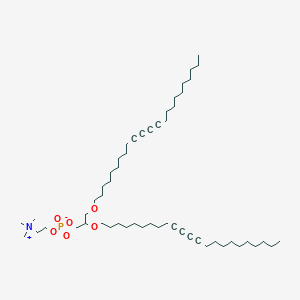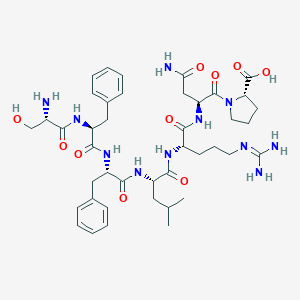
Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPLA-Pro is a synthetic peptide that has been developed as a potential therapeutic agent. It is a seven-amino acid peptide that is derived from the N-terminus of the protease-activated receptor-2 (PAR-2) agonist. PAR-2 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and wound healing.
Wirkmechanismus
The mechanism of action of SPLA-Pro is not fully understood. However, it is believed to activate Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline, which then triggers downstream signaling pathways. Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline activation has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
SPLA-Pro has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-6 and TNF-alpha. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and are involved in tissue remodeling. In addition, SPLA-Pro has been shown to promote angiogenesis, which is the formation of new blood vessels, and to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of SPLA-Pro is its specificity for Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline. This allows for targeted activation of Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways without affecting other receptors. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of SPLA-Pro is its cost, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on SPLA-Pro. One area of research is the development of more potent and specific Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline agonists. Another area of research is the investigation of the role of SPLA-Pro in wound healing and tissue regeneration. In addition, further studies are needed to fully understand the mechanism of action of SPLA-Pro and its potential therapeutic applications.
In conclusion, SPLA-Pro is a synthetic peptide that has potential therapeutic applications due to its anti-inflammatory, analgesic, and wound-healing properties. It is synthesized using SPPS and activates Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways. SPLA-Pro has several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the promotion of angiogenesis. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on SPLA-Pro.
Synthesemethoden
SPLA-Pro can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxylic acid group of the incoming amino acid, which then reacts with the amino group of the previous amino acid in the chain.
Wissenschaftliche Forschungsanwendungen
SPLA-Pro has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and wound-healing properties. In animal studies, SPLA-Pro has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. It has also been shown to promote wound healing in animal models of diabetic ulcers.
Eigenschaften
CAS-Nummer |
140436-66-4 |
|---|---|
Produktname |
Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline |
Molekularformel |
C42H61N11O10 |
Molekulargewicht |
880 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
HQIHHNMDIDWQTA-MRNVWEPHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
Andere CAS-Nummern |
140436-66-4 |
Sequenz |
SFFLRNP |
Synonyme |
Ser-Phe-Phe-Leu-Arg-Asn-Pro seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline SFFLRNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



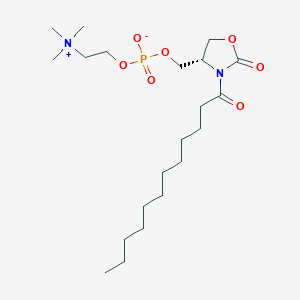
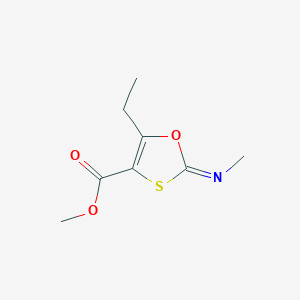
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
